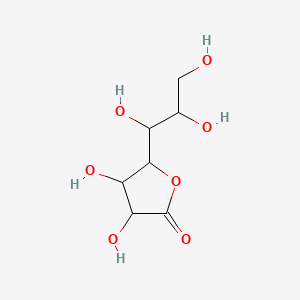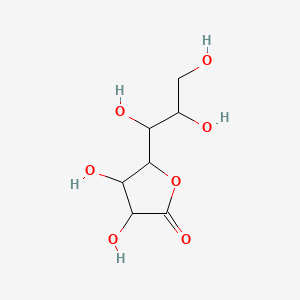
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one
Übersicht
Beschreibung
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-on ist eine chemische Verbindung mit der Summenformel C₇H₁₂O₇ und einem Molekulargewicht von 208,16 g/mol . . Diese Verbindung zeichnet sich durch ihre Oxolan-2-on-Ringstruktur mit mehreren Hydroxylgruppen aus, was sie zu einer Polyhydroxyverbindung macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-on beinhaltet typischerweise die Oxidation von D-Galactose- oder D-Glucose-Derivaten . Die Reaktionsbedingungen umfassen häufig die Verwendung von Oxidationsmitteln wie Salpetersäure oder Bromwasser bei kontrollierten Temperaturen, um die Bildung der gewünschten Lactonstruktur sicherzustellen .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann biotechnologische Methoden umfassen, wie z. B. die Verwendung von mikrobiellen Fermentationsprozessen, um Zucker in das gewünschte Lacton umzuwandeln . Diese Methoden sind vorteilhaft aufgrund ihrer Spezifität und Effizienz bei der Erzeugung hoher Ausbeuten der Verbindung.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one typically involves the oxidation of D-galactose or D-glucose derivatives . The reaction conditions often include the use of oxidizing agents such as nitric acid or bromine water under controlled temperatures to ensure the formation of the desired lactone structure .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation processes to convert sugars into the desired lactone . These methods are advantageous due to their specificity and efficiency in producing high yields of the compound.
Analyse Chemischer Reaktionen
Reaktionstypen
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann weiter oxidiert werden, um entsprechende Säuren oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können das Lacton in die entsprechenden Alkohole umwandeln.
Substitution: Hydroxylgruppen in der Verbindung können an Substitutionsreaktionen teilnehmen und Ester oder Ether bilden.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Salpetersäure, Bromwasser.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Acylchloride, Alkylhalogenide.
Hauptprodukte, die gebildet werden
Oxidationsprodukte: Heptonsäuren.
Reduktionsprodukte: Heptiole.
Substitutionsprodukte: Ester und Ether der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-on hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-on beinhaltet seine Interaktion mit spezifischen Enzymen und Rezeptoren in biologischen Systemen . Die mehreren Hydroxylgruppen der Verbindung ermöglichen es ihr, Wasserstoffbrückenbindungen zu bilden und mit aktiven Zentren von Enzymen zu interagieren, was Stoffwechselwege beeinflusst . Seine antioxidativen Eigenschaften werden seiner Fähigkeit zugeschrieben, freie Radikale abzufangen und oxidativen Stress zu reduzieren .
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one involves its interaction with specific enzymes and receptors in biological systems . The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing metabolic pathways . Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- D-glycero-D-galacto-Heptonsäure-4-lacton .
- Hepta-O-acetyl-D-glycero-D-galactoheptit .
- D-glycero-D-galacto-Heptitol Heptaacetat .
Einzigartigkeit
3,4-Dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-on ist aufgrund seiner spezifischen Lactonringstruktur und der Anwesenheit mehrerer Hydroxylgruppen einzigartig, die eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen
Eigenschaften
IUPAC Name |
3,4-dihydroxy-5-(1,2,3-trihydroxypropyl)oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c8-1-2(9)3(10)6-4(11)5(12)7(13)14-6/h2-6,8-12H,1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVCRCODGMFTFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C1C(C(C(=O)O1)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15397-08-7, 89-67-8, 5329-44-2 | |
| Record name | NSC34634 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC2554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-glycero-D-gulo-heptono-1,4-lactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.754 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


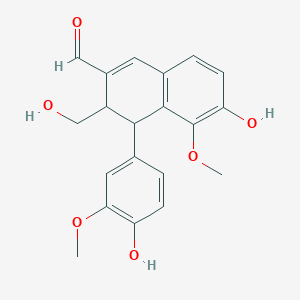
![Methyl 2-[(1-{2-cyclohexyl-2-[2-(methylamino)propanamido]acetyl}pyrrolidin-2-yl)formamido]-3,3-diphenylpropanoate](/img/structure/B12303207.png)
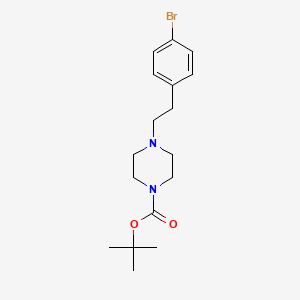
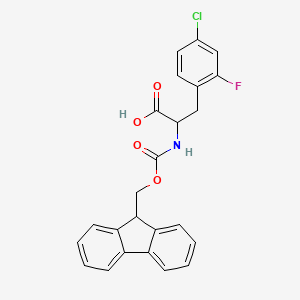

![2H-1-Benzopyran-2-one, 7-[(3,3-dimethyloxiranyl)methoxy]-6-methoxy-](/img/structure/B12303243.png)
![3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B12303246.png)
![[1,3-bis(1-naphthalen-1-ylethyl)-1,3,2-diazaphosphol-2-yl] trifluoromethanesulfonate](/img/structure/B12303252.png)
![(2S)-2-{[1-(2,1,3-Benzothiadiazole-4-sulfonyl)piperidin-4-YL]formamido}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303259.png)
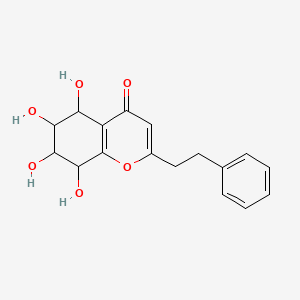

![1-[(4-Fluoro-3-methyl-5-oxopyrrolidin-2-yl)methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B12303301.png)

